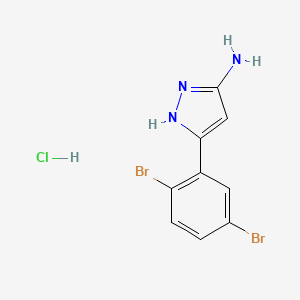

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The 2,5-dibromophenyl group suggests the presence of a phenyl ring with bromine atoms at the 2nd and 5th positions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2,5-dibromophenyl derivatives have been synthesized using various methods . For instance, one method involves the use of iron powder and glacial acetic acid for the reduction of nitro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Brominated compounds tend to have higher densities and boiling points compared to their non-brominated counterparts due to the high atomic weight of bromine .Applications De Recherche Scientifique

Pharmacological Research

This compound is utilized in pharmacological studies due to its potential bioactive properties. Derivatives of dibromophenyl compounds have been investigated for their hemolytic , biofilm inhibition , and anti-thrombolytic activities . For instance, certain derivatives have shown promising results in inhibiting biofilm formation, which is crucial in combating bacterial infections that are resistant to conventional treatments .

Medicinal Chemistry

In medicinal chemistry, the dibromophenyl moiety is often explored for its role in the synthesis of molecules with potential therapeutic effects. The compound could serve as a precursor in the synthesis of new drugs, especially those targeting thrombolytic activity, which is essential in the treatment of blood clots .

Organic Synthesis

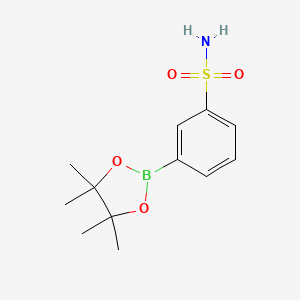

The compound can be used in organic synthesis, particularly in Suzuki cross-coupling reactions . This reaction is a powerful tool for creating carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The dibromophenyl group in the compound provides a reactive site for coupling with arylboronic acids .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2,5-dibromophenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3.ClH/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUMXXAFBKLHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)